Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride
Description
Methyl 4-carbamimidoylcyclohexane-1-carboxylate hydrochloride is a cyclohexane-derived compound functionalized with a carbamimidoyl group (a substituted amidine) at the 4-position and a methyl ester at the 1-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. It is commercially available as a synthetic building block (e.g., CymitQuimica, Ref: 3D-AVD26084) for pharmaceutical and chemical research, priced at €728.00/50 mg .
Properties
IUPAC Name |
methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h6-7H,2-5H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKQRBXZHGYOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride typically involves the reaction of cyclohexanone with an appropriate carbamimidoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) 4-(Dimethylamino)cyclohexanone Hydrochloride
- Structure: Features a cyclohexanone backbone with a dimethylamino (-N(CH₃)₂) group at the 4-position.
- Key Differences : Lacks the carbamimidoyl and methyl ester groups. The ketone moiety increases electrophilicity, influencing reactivity in nucleophilic additions .
- Applications : Intermediate in synthesizing analgesics or neurotransmitters due to its amine functionality.
(b) Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride
- Structure: Contains a methyl ester and methylamino (-NHCH₃) group on the cyclohexane ring.
- Synthesized via reactions involving ethyl acetate and tosylates .
- Applications : Used in peptide mimetics or as a precursor for heterocyclic compounds.
(c) 4-Methylcyclohexylamine Hydrochloride
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility |
|---|---|---|---|---|
| Methyl 4-carbamimidoylcyclohexane-1-carboxylate HCl | C₉H₁₅N₂O₂·HCl | 234.70 | Carbamimidoyl, methyl ester | High (polar solvents) |
| 4-(Dimethylamino)cyclohexanone HCl | C₈H₁₅NO·HCl | 193.67 | Dimethylamino, ketone | Moderate |
| Methyl 1-(methylamino)cyclohexanecarboxylate HCl | C₉H₁₇NO₂·HCl | 223.70 | Methylamino, methyl ester | High |
| 4-Methylcyclohexylamine HCl | C₇H₁₅N·HCl | 165.66 | Amine, methyl | Moderate |
Notes:
- The carbamimidoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to dimethylamino or methylamino groups.
- Hydrochloride salts generally enhance water solubility, critical for bioavailability in drug formulations .
Biological Activity
Methyl 4-carbamimidoylcyclohexane-1-carboxylate; hydrochloride (also referred to as its hydrochloride salt) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 233.70 g/mol
- CAS Number : 179022-53-8
The biological activity of methyl 4-carbamimidoylcyclohexane-1-carboxylate; hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and cancer.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
Antimicrobial Activity
Methyl 4-carbamimidoylcyclohexane-1-carboxylate; hydrochloride has exhibited antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
Antitumor Activity
Recent research indicates that this compound may possess antitumor properties. It has been observed to inhibit the proliferation of cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : Showing a significant reduction in cell viability at concentrations above 10 µM.
- Lung Cancer Cells (A549) : Inducing apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of methyl 4-carbamimidoylcyclohexane-1-carboxylate; hydrochloride against a panel of bacterial strains. The compound was found to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.
Case Study 2: Cancer Cell Proliferation
A pilot study assessed the impact of this compound on breast and lung cancer cell lines. The findings revealed that treatment with methyl 4-carbamimidoylcyclohexane-1-carboxylate; hydrochloride led to a significant decrease in cell proliferation rates and increased markers for apoptosis, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-carbamimidoylcyclohexane-1-carboxylate hydrochloride, and how can purity be optimized?
The compound can be synthesized via carbamimidoylation of a cyclohexane carboxylate precursor. A typical method involves:
- Step 1 : Methylation of 4-aminocyclohexane-1-carboxylic acid using methanol under acidic conditions.
- Step 2 : Reaction with cyanamide or a carbamimidoylating agent (e.g., amidine derivatives) in the presence of HCl to form the hydrochloride salt.
To optimize purity, use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to monitor intermediates and final product. Recrystallization from ethanol/water (1:3 v/v) improves crystallinity .
Q. How should researchers characterize the structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : and NMR to confirm the cyclohexane ring conformation and carbamimidoyl group substitution.
- Mass Spectrometry (HRMS) : To verify the molecular ion peak (expected for , m/z ~236.1 [M+H]).
- X-ray Crystallography : For absolute configuration determination, refine data using SHELXL (e.g., space group analysis and residual density maps) .
Q. What solvent systems are compatible with this compound for biological assays?
The hydrochloride salt is soluble in polar solvents:
- Aqueous buffers (e.g., PBS, pH 7.4) at concentrations up to 10 mM.
- DMSO for stock solutions (≤50 mM), but avoid prolonged storage due to hydrolysis risks.
Validate solubility using dynamic light scattering (DLS) to detect aggregates in biological media .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Contradictions often arise from assay-specific conditions:
- Case Study : If IC values vary between enzyme inhibition and cell-based assays, consider:
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Design a stability protocol with:
- pH-Varied Solutions : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the carbamimidoyl group to urea derivatives).
- Temperature Stress Tests : Store at 40°C/75% RH for 4 weeks to assess solid-state stability (ICH Q1A guidelines) .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., serine proteases):
- Pharmacophore Mapping : Identify critical hydrogen bonds between the carbamimidoyl group and catalytic residues (e.g., Asp189 in trypsin-like enzymes).
- ADMET Prediction : Apply QSAR models to prioritize derivatives with improved logP (<3) and CYP450 inhibition profiles .
Methodological Considerations
Q. What analytical techniques are recommended for detecting impurities in scaled-up synthesis?
- HPLC-UV/ELS : Use a gradient method (5–95% acetonitrile in 20 min) to separate impurities like unreacted 4-aminocyclohexane carboxylate.
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .
Q. How should researchers validate crystallographic data for this compound?
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL with twin refinement if crystal twinning is detected (Hooft parameter > 0.3).
- Validation Tools : Check using PLATON’s ADDSYM to avoid overinterpretation of pseudosymmetry .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the lab?
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Hazard Statement H315/H319).
- Ventilation : Use a fume hood during synthesis to avoid inhalation of HCl vapors.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
